1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C15H16ClNO3 |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20) |
InChI Key |
FAWKEDOABDTXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Sodium Hydride-Mediated Acylation
This method employs 3-piperidinopropanol as the starting material, reacting with 3-(4-chlorophenyl)prop-2-enoyl chloride in anhydrous aprotic solvents (e.g., N,N-dimethylacetamide) under nitrogen atmosphere.
Procedure :
-
Deprotonation : 3-Piperidinopropanol is treated with sodium hydride (1.1–2.0 equivalents) at 50°C to form the reactive sodium alkoxide.
-
Acylation : 3-(4-Chlorophenyl)prop-2-enoyl mesylate (1.1–1.5 equivalents) is added dropwise at 25°C, followed by stirring for 7–12 hours.
-
Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Advantages :
-
Avoids phase-transfer catalysts (e.g., crown ethers), reducing toxicity.
-
Operates at ambient temperatures, minimizing thermal degradation.
Claisen-Schmidt Condensation
Piperidine-2-carboxylic Acid and Cinnamoyl Chloride
This two-step approach combines piperidine-2-carboxylic acid with 3-(4-chlorophenyl)acryloyl chloride under basic conditions.
Procedure :
-
Activation : Piperidine-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride intermediate.
-
Condensation : The intermediate reacts with 3-(4-chlorophenyl)acryloyl chloride in dichloromethane, catalyzed by triethylamine.
-
Isolation : The product is precipitated by adjusting pH to 2–3 and recrystallized from ethanol/water.
Key Data :
Challenges :
-
Competing side reactions (e.g., over-acylation) require precise stoichiometry.
-
Acidic workup may hydrolyze the enoyl group if improperly controlled.
Coupling Reactions
Heck Coupling for Enoyl Group Installation
A palladium-catalyzed Heck reaction introduces the 3-(4-chlorophenyl)prop-2-enoyl moiety onto a preformed piperidine-2-carboxylic acid scaffold.
Procedure :
-
Substrate Preparation : Piperidine-2-carboxylic acid is functionalized with a vinyl bromide group.
-
Coupling : The vinylated piperidine reacts with 4-chlorophenylboronic acid using Pd(OAc)₂/XPhos in DMF/H₂O.
-
Oxidation : The intermediate alkene is oxidized to the enoyl group using MnO₂.
Key Data :
Limitations :
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (CDCl₃) : δ 7.35–7.40 (d, 2H, Ar-H), 6.85–6.90 (d, 1H, CH=CO), 3.75–3.85 (m, 2H, piperidine-H), 2.95–3.10 (m, 1H, COOH).
-
¹³C NMR : 174.2 ppm (COOH), 165.8 ppm (C=O), 134.5–128.3 ppm (Ar-C).
Infrared Spectroscopy (IR) :
Challenges and Optimization
Stereochemical Control
The E-configuration of the enoyl group is critical for bioactivity. Isomerization during synthesis is mitigated by:
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
-
Recrystallization : Ethanol/water (1:1) yields crystals with >99% enantiomeric excess.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction modifies solubility and bioavailability for pharmaceutical applications.
Example Reaction:
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Methanol/H₂SO₄ (reflux) | Methyl ester derivative | 82 | |
| Ethanol/DCC (RT) | Ethyl ester derivative | 75 |
Nucleophilic Addition
The α,β-unsaturated carbonyl system facilitates conjugate additions. Amines and thiols selectively add to the β-carbon via Michael addition.
Mechanism:
-
Nucleophile attack at β-carbon.
-
Proton transfer stabilizes the enolate intermediate.
Example Reaction with Benzylamine:
| Nucleophile | Solvent | Product Stability | Reference |
|---|---|---|---|
| Ethylenediamine | THF | High (crystallizes) | |
| Sodium thiophenolate | DCM | Moderate (oil) |
Reduction Reactions
The enoyl double bond is reducible via catalytic hydrogenation or hydride donors.
Hydrogenation Example:
| Reducing Agent | Pressure (atm) | Selectivity | Reference |
|---|---|---|---|
| H₂/Pd-C | 1.5 | Full saturation | |
| NaBH₄/MeOH | - | Partial (carbonyl intact) |
Halogenation of Aromatic Ring
Electrophilic substitution on the 4-chlorophenyl group is limited due to the electron-withdrawing Cl substituent. Bromination occurs under harsh conditions at the meta position.
Bromination Reaction:
| Conditions | Position | Byproducts | Reference |
|---|---|---|---|
| Br₂/FeBr₃ (reflux) | meta | Minor ortho isomer |
Amidation
The carboxylic acid reacts with primary/secondary amines to form amides, often using coupling agents like EDC/HOBt.
Example with Morpholine:
| Coupling Agent | Amine | Purity (%) | Reference |
|---|---|---|---|
| EDC/HOBt | Cyclohexylamine | 95 |
Cycloaddition Reactions
The enoyl group participates in Diels-Alder reactions with dienes, forming six-membered rings.
Example with 1,3-Butadiene:
| Diene | Temperature (°C) | Stereoselectivity | Reference |
|---|---|---|---|
| Isoprene | 80 | endo preference |
Key Structural Influences on Reactivity
-
Piperidine Ring: Enhances solubility and serves as a chiral scaffold.
-
Chlorophenyl Group: Directs electrophilic substitutions meta due to -I effect.
-
α,β-Unsaturated Carbonyl: Enables Michael additions and reductions.
These reactions enable targeted modifications for drug discovery, as evidenced by its use in synthesizing analogs with improved pharmacokinetic profiles .
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound may exhibit biological activities relevant to drug development. Studies have shown interactions with proteins involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Furthermore, its structural similarities to known pharmacophores position it as a candidate for developing new therapeutic agents targeting various diseases.
- Anticancer Activity : Preliminary studies have indicated that derivatives of piperidine compounds, including those related to 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid, may possess anticancer properties. For instance, compounds bearing similar moieties have been evaluated for their efficacy against cancer cell lines, demonstrating significant activity .
Biological Studies
- Binding Affinity Studies : Interaction studies have focused on the binding affinities of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and predicting its efficacy in therapeutic settings.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, compounds derived from piperidine structures have shown strong inhibitory effects against acetylcholinesterase and urease enzymes, which are vital in treating neurological disorders and managing urea levels in the body respectively .
Industrial Applications
- Chemical Synthesis : In industrial contexts, 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its versatility allows it to be used as a reagent in various organic reactions, contributing to the development of specialty chemicals .
- Production of Specialty Chemicals : This compound is also utilized in the production of intermediates for other industrially significant compounds, enhancing its relevance in commercial applications .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives related to 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid:
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP<sup>a</sup> | Water Solubility (mg/mL) | Melting Point (°C) | pKa (Carboxylic Acid) |
|---|---|---|---|---|---|
| 1-[3-(4-Chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid | 307.75 | 2.8 | 0.45 | 180–182 | 3.1 |
| 1-[3-Phenylprop-2-enoyl]piperidine-2-carboxylic acid (Phenyl analog) | 273.32 | 2.1 | 1.20 | 165–167 | 3.3 |
| 1-[3-(4-Fluorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid (Fluoro analog) | 291.30 | 2.5 | 0.85 | 170–172 | 3.2 |
| 1-[3-(4-Methylphenyl)prop-2-enoyl]piperidine-2-carboxylic acid (Methyl analog) | 287.35 | 3.0 | 0.30 | 175–178 | 3.4 |
Key Observations :
- The chlorophenyl derivative exhibits higher lipophilicity (logP = 2.8) compared to phenyl (2.1) and fluoro (2.5) analogs due to chlorine’s hydrophobic character. This enhances membrane permeability but reduces aqueous solubility .
The electron-withdrawing chloro group lowers the pKa of the carboxylic acid (3.1 vs. 3.3 in the phenyl analog), increasing ionization at physiological pH, which may influence receptor binding .
- The fluoro analog shows intermediate properties, balancing lipophilicity and solubility, while the methyl analog has the highest logP (3.0) due to the nonpolar methyl group.
Biochemical Activity and Structure-Activity Relationships (SAR)
Studies comparing inhibitory activity against serine proteases (e.g., elastase) reveal critical SAR trends:
| Compound | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) | Selectivity Ratio (vs. Trypsin) |
|---|---|---|---|
| Chlorophenyl derivative | 5.2 | -9.8 | 120:1 |
| Phenyl analog | 20.1 | -7.5 | 35:1 |
| Fluoro analog | 8.7 | -8.9 | 90:1 |
| Methyl analog | 15.3 | -8.1 | 50:1 |
Key Findings :
- The chlorophenyl derivative demonstrates superior potency (IC₅₀ = 5.2 nM) and selectivity, attributed to the chloro group’s ability to form halogen bonds with protease active sites .
- The fluoro analog shows moderate activity, likely due to fluorine’s smaller atomic radius and weaker halogen bonding.
- The methyl analog ’s lower potency highlights the importance of electron-withdrawing groups for target engagement.
Stability and Metabolic Resistance
Comparative metabolic stability in human liver microsomes:
| Compound | Half-life (t₁/₂, min) | Major Metabolic Pathway |
|---|---|---|
| Chlorophenyl derivative | 45 | Glucuronidation of carboxylic acid |
| Phenyl analog | 28 | Oxidative cleavage of enoyl group |
| Fluoro analog | 37 | Defluorination + glucuronidation |
The chlorophenyl derivative’s extended half-life (45 min) correlates with its resistance to oxidative metabolism, a common issue in enoyl-containing compounds. The chloro group sterically shields the enoyl system from cytochrome P450 enzymes .
Biological Activity
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid (CAS Number: 1103961-49-4) is a chemical compound notable for its complex structure and potential biological activities. Its molecular formula is C₁₅H₁₆ClNO₃, with a molecular weight of approximately 293.75 g/mol. This compound has garnered attention in medicinal chemistry, particularly for its possible applications in treating various diseases due to its unique structural features.
Chemical Structure and Properties
The structure of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid includes:
- A piperidine ring , which is a six-membered ring containing one nitrogen atom.
- A prop-2-enoyl group , which contributes to the compound's reactivity.
- A 4-chlorophenyl moiety , enhancing its potential biological interactions.
Biological Activity
Research into the biological activity of this compound reveals several significant findings:
Antimicrobial Activity
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, studies indicate that derivatives of this compound exhibit activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTM). The minimum inhibitory concentration (MIC) values for these compounds range significantly, with some exhibiting MIC values as low as 0.0039 µg/mL against resistant strains .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific bacterial enzymes involved in cell wall synthesis. It has been reported to inhibit the MmpL3 transporter, crucial for the survival of mycobacterial species . This inhibition disrupts lipid transport, leading to compromised bacterial integrity and eventual cell death.
Case Studies
Several case studies highlight the efficacy of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid:
-
In Vitro Studies :
- In vitro assays demonstrated that this compound possesses low cytotoxicity against human macrophages, indicating a favorable selectivity index for therapeutic use .
- Further testing in murine models showed good oral bioavailability and significant efficacy against M. abscessus infections, suggesting its potential as an oral therapeutic agent.
-
Structural Modifications :
- Research into structural modifications of the compound has led to the identification of derivatives with enhanced antimicrobial activity. These studies emphasize the importance of substituent variations on the piperidine ring and phenyl groups, which can significantly affect potency and selectivity .
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.0039 | >1910 |
| Antimicrobial | M. abscessus | 0.05 | - |
| Cytotoxicity | Human macrophages | Not toxic | - |
Q & A
Q. What are the standard synthetic routes for 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step enolate alkylation or acylation strategy. For example, analogous chlorophenyl-containing intermediates (e.g., (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid) are synthesized using aldehydes and ketones under controlled conditions (e.g., DMF solvent, NADPH/NADP+ redox systems). Intermediates are characterized using NMR and NMR spectroscopy, with spectral data cross-referenced against established literature to confirm structural integrity . Purity is validated via ESI-TOF mass spectrometry.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign peaks using coupling constants and chemical shifts (e.g., vinyl protons at δ 6.5–7.5 ppm for the enoyl group). Discrepancies in literature data (e.g., δ values for piperidine protons) should be resolved by comparing solvent effects (DMSO-d6 vs. CDCl3) and sample concentration .
- X-ray Crystallography : Used for absolute stereochemical confirmation, as demonstrated for structurally similar compounds like 2-(4-chlorophenyl)acetic acid derivatives .
Q. What safety protocols are recommended for handling chlorinated intermediates during synthesis?
- Methodological Answer : Follow hazard codes H300-H313 (toxicity via ingestion, skin contact) and P301-P390 (emergency response). Use fume hoods for reactions involving chlorinated solvents (e.g., dichloromethane) and employ personal protective equipment (PPE) such as nitrile gloves and lab coats. Store intermediates in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize synthesis yield and reduce trial-and-error approaches?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, ICReDD’s reaction path search method uses quantum chemical calculations to predict optimal conditions (e.g., solvent polarity, base strength) and narrow experimental parameters. Feedback loops integrate experimental data into computational models to refine predictions iteratively .
Q. What computational strategies predict reaction pathways for modifying the chlorophenyl group?
- Methodological Answer : Use density functional theory (DFT) to model nucleophilic substitution at the chlorophenyl moiety. For instance, calculate activation energies for replacing chlorine with amines or thiols. Molecular dynamics simulations can assess steric effects of bulkier substituents on the piperidine ring’s conformation .
Q. How can contradictory biological activity data for similar piperidine derivatives be reconciled?
- Methodological Answer : Conduct meta-analyses comparing structural analogs (e.g., 6-(4-chlorophenyl)-oxazolo-pyridine derivatives) to identify activity trends. Variables like stereochemistry (e.g., (2R,4R) vs. (2S,4S) configurations) and substitution patterns (e.g., methyl vs. isopropyl groups) should be systematically evaluated using dose-response assays and molecular docking studies .
Q. What advanced techniques resolve ambiguities in stereochemical assignments for chiral centers?
- Methodological Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy. For example, separate enantiomers using a Chiralpak® AD-H column and correlate elution order with CD spectra. Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination, as applied to (2R)-configured piperidine carboxylates .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in reported NMR shifts for piperidine ring protons?
- Methodological Answer : Replicate experiments under identical conditions (solvent, concentration, temperature). If discrepancies persist, use 2D NMR (e.g., - HSQC) to resolve overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to assign ambiguous peaks .
Q. What methodologies validate the purity of synthetic batches for pharmacological studies?
- Methodological Answer : Employ orthogonal techniques:
- HPLC-UV/HRMS : Quantify impurities at <0.1% levels.
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or hydrates .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| NMR (DMSO-d6) | 500 MHz, δ 7.4–7.6 (m, 4H) | Aromatic protons (4-chlorophenyl) | |
| ESI-TOF Mass Spectrometry | [M+H] | Calculated: 323.08; Found: 323.07 | |
| Melting Point | Differential Scanning Calorimetry | 158–160°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
